molecular formula C11H12N2O4 B15213831 2-Benzoxazolinone, 3-(3-hydroxypropyl)-, carbamate (ester) CAS No. 19420-40-7

2-Benzoxazolinone, 3-(3-hydroxypropyl)-, carbamate (ester)

Cat. No.: B15213831
CAS No.: 19420-40-7
M. Wt: 236.22 g/mol
InChI Key: VODSBZGECUUVAS-UHFFFAOYSA-N
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Description

2-Benzoxazolinone, 3-(3-hydroxypropyl)-, carbamate (ester) is a chemical compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This specific compound is characterized by the presence of a benzoxazolinone core with a 3-(3-hydroxypropyl) substituent and a carbamate ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzoxazolinone, 3-(3-hydroxypropyl)-, carbamate (ester) typically involves the following steps:

Industrial Production Methods

In industrial settings, the synthesis may involve the use of phosgene as a reagent. The reaction with o-aminophenol in chlorobenzene solvent is carried out by passing phosgene at controlled temperatures (20°C to 130°C). The reaction is then followed by nitrogen purging to remove excess phosgene, and the product is isolated through crystallization and filtration .

Chemical Reactions Analysis

Types of Reactions

2-Benzoxazolinone, 3-(3-hydroxypropyl)-, carbamate (ester) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups .

Mechanism of Action

The mechanism of action of 2-Benzoxazolinone, 3-(3-hydroxypropyl)-, carbamate (ester) involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit specific enzymes, leading to the modulation of biochemical pathways. For example, it can inhibit nitric oxide synthases, thereby affecting the production of nitric oxide, a key signaling molecule in various physiological processes .

Comparison with Similar Compounds

Similar Compounds

    2-Benzoxazolinone: The parent compound without the 3-(3-hydroxypropyl) substituent and carbamate ester group.

    Benzoxazol-2(3H)-one: Another benzoxazole derivative with different substituents.

Uniqueness

2-Benzoxazolinone, 3-(3-hydroxypropyl)-, carbamate (ester) is unique due to its specific substituents, which confer distinct chemical and biological properties.

Biological Activity

2-Benzoxazolinone derivatives have garnered attention due to their diverse biological activities, including antibacterial, antiviral, and anti-inflammatory properties. This article focuses on the specific compound 2-Benzoxazolinone, 3-(3-hydroxypropyl)-, carbamate (ester) , exploring its biological activity through various studies and findings.

Synthesis and Structural Characteristics

The synthesis of 2-benzoxazolinone derivatives typically involves methods such as the Hofmann rearrangement. The compound can be synthesized from salicylamide using trichloroisocyanuric acid as a chlorinating agent, resulting in high yields and purity .

Biological Activity Overview

The biological activities of 2-benzoxazolinone derivatives have been explored extensively. Key findings include:

  • Antiviral Activity : Research has demonstrated that certain benzoxazolinone derivatives exhibit inhibitory effects on nucleocapsid (NC) proteins, which are crucial for viral replication. For instance, compounds with a benzoxazolinone moiety have shown the ability to compete for guanine binding in NC domains at low micromolar concentrations .
  • Antibacterial Activity : A series of new benzoxazolinone compounds linked to hydrazones and azoles were tested against various bacterial strains. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined, revealing notable antibacterial effects against pathogens like Escherichia coli and Staphylococcus aureus .
  • Anti-inflammatory Properties : Some studies have indicated that benzoxazolinone derivatives can inhibit tumor necrosis factor-alpha (TNF-α), a key mediator in inflammatory processes. This suggests potential therapeutic applications in treating inflammatory diseases .

Case Study 1: Antiviral Efficacy

In a study focusing on the antiviral properties of benzoxazolinone derivatives, several compounds were screened for their ability to inhibit NC chaperone activity. Notably, one compound demonstrated a clear dose-dependent inhibition of NC activity, supporting its potential as a therapeutic agent against viral infections .

Case Study 2: Antibacterial Screening

A comprehensive screening of synthesized benzoxazolinones revealed that compounds with specific substitutions exhibited significant antibacterial activity. The most effective compounds had MIC values below 50 µg/mL against E. coli and Bacillus subtilis, indicating strong bacteriostatic effects .

The mechanism by which 2-benzoxazolinone derivatives exert their biological effects is multifaceted:

  • Inhibition of Protein Interactions : The antiviral activity is largely attributed to the ability of these compounds to disrupt protein-nucleic acid interactions within viral replication cycles .
  • Cellular Pathway Modulation : Some studies suggest that these compounds may modulate cellular pathways involved in inflammation and bacterial resistance mechanisms, enhancing their therapeutic potential .

Table 1: Summary of Biological Activities

Activity TypeCompound TestedMIC (µg/mL)Mechanism of Action
AntiviralBenzoxazolinone Derivative A<50Inhibition of NC protein binding
AntibacterialBenzoxazolinone Derivative B<50Bacteriostatic effect on Gram-negative
Anti-inflammatoryBenzoxazolinone Derivative CN/ATNF-α inhibition

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(3-hydroxypropyl)-2-benzoxazolinone carbamate ester, and what critical reaction conditions should be optimized?

  • Methodological Answer : The synthesis typically involves esterification of the hydroxyl group in 3-(3-hydroxypropyl)-2-benzoxazolinone using carbamate-forming reagents (e.g., chloroformates or carbonyldiimidazole). For example, tert-butyl carbamate intermediates (e.g., tert-butyl N-(3-hydroxypropyl)carbamate in ) suggest the use of Boc-protection strategies. Critical parameters include pH control (to avoid hydrolysis), temperature optimization (room temperature to 60°C), and catalyst selection (e.g., thionyl chloride/methanol systems for esterification, as seen in ). Post-reaction purification via column chromatography or recrystallization is recommended to isolate the product .

Q. How can researchers characterize the structural integrity of 3-(3-hydroxypropyl)-2-benzoxazolinone carbamate ester using spectroscopic methods?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H and 13C^{13}C NMR to confirm the presence of the carbamate (-OCONR2_2) and ester (-COOR) groups. For instance, the tert-butyl group in similar compounds shows a singlet at ~1.4 ppm in 1H^1H NMR .
  • IR Spectroscopy : Identify carbonyl stretches (C=O) for the carbamate (~1680–1720 cm1^{-1}) and ester (~1740 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns. Cross-reference with databases like NIST Chemistry WebBook ( ) for spectral matching .

Q. What are the key stability considerations for storing 3-(3-hydroxypropyl)-2-benzoxazolinone carbamate ester in laboratory settings?

  • Methodological Answer :

  • Store in airtight, light-resistant containers at 0–6°C (as recommended for carbamate esters in ).
  • Monitor hydrolytic degradation using HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase). Adjust storage conditions if peak splitting or new impurities emerge.
  • Avoid prolonged exposure to humidity; use desiccants in storage containers .

Advanced Research Questions

Q. What mechanistic insights exist for the carbamate formation reaction in 3-(3-hydroxypropyl)-2-benzoxazolinone derivatives, and how can kinetic studies be designed?

  • Methodological Answer : Mechanistic studies should focus on nucleophilic acyl substitution. For example:

  • Kinetic Experiments : Vary reagent concentrations (e.g., carbonyldiimidazole vs. ethyl chloroformate) and monitor reaction progress via in situ IR or LC-MS.
  • Isotopic Labeling : Use 18O^{18}O-labeled hydroxyl groups to track oxygen migration during esterification.
  • Compare with LiAlH4_4-mediated reductions () to understand competing pathways .

Q. What advanced analytical techniques are required to resolve trace impurities in 3-(3-hydroxypropyl)-2-benzoxazolinone carbamate ester, and how can method validation be performed?

  • Methodological Answer :

  • UPLC-MS/MS : Employ high-resolution tandem MS to detect impurities at <0.1% levels. Use electrospray ionization (ESI) in positive mode for carbamate detection.
  • Validation : Perform spike-recovery experiments with synthetic impurities (e.g., hydrolyzed byproducts). Validate linearity (R2^2 > 0.995) and limit of quantification (LOQ < 10 ppb).
  • Cross-validate using independent labs and reference standards (e.g., NIST-traceable materials in ) .

Q. How can researchers address contradictions in reported toxicity profiles of 3-(3-hydroxypropyl)-2-benzoxazolinone carbamate ester across different studies?

  • Methodological Answer :

  • Comparative Assays : Conduct parallel in vitro toxicity tests (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) under standardized conditions.
  • Purity Assessment : Use orthogonal methods (HPLC, NMR) to verify compound purity, as contaminants may skew toxicity data ( ).
  • Structural Analog Analysis : Compare results with structurally related carbamates (e.g., benzyl carbamates in ) to identify structure-activity relationships (SARs) .

Properties

CAS No.

19420-40-7

Molecular Formula

C11H12N2O4

Molecular Weight

236.22 g/mol

IUPAC Name

3-(2-oxo-1,3-benzoxazol-3-yl)propyl carbamate

InChI

InChI=1S/C11H12N2O4/c12-10(14)16-7-3-6-13-8-4-1-2-5-9(8)17-11(13)15/h1-2,4-5H,3,6-7H2,(H2,12,14)

InChI Key

VODSBZGECUUVAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)O2)CCCOC(=O)N

Origin of Product

United States

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